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Compound of Interest

Compound Name: CYCA-117-70

Cat. No.: B12376916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research and core
data related to CYCA-117-70, a novel ligand for the DDB1 and CUL4 associated factor 1
(DCAF1). The information presented herein is intended to equip researchers, scientists, and
drug development professionals with the foundational knowledge required for further
investigation and potential application of this compound, particularly in the field of targeted
protein degradation.

Introduction to CYCA-117-70

CYCA-117-70 has been identified as a selective ligand for the WD40 repeat (WDR) domain of
DCAF1.[1] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex,
playing a crucial role in the ubiquitin-proteasome system. The discovery of CYCA-117-70 is
significant as it provides a valuable chemical tool to probe the function of DCAF1 and serves as
a foundational scaffold for the development of Proteolysis Targeting Chimeras (PROTACS).
PROTACSs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading
to its ubiquitination and subsequent degradation by the proteasome. CYCA-117-70 is
considered an ideal chemical handle for PROTACSs that aim to recruit DCAF1.[1][2]

Quantitative Data Summary

The primary quantitative data available for CYCA-117-70 from preliminary studies is its binding
affinity for the DCAF1 WDR domain. This was determined using biophysical screening
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methods.
Parameter Value Method Reference
Dissociation Constant Surface Plasmon
70 uM [1]
(KD) Resonance (SPR)
Ligand Efficiency (LE)  0.21 Calculated [1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial
characterization of CYCA-117-70.

3.1. Computational Screening for DCAF1 Ligands

The identification of CYCA-117-70 was initiated through a computational approach to screen a
large chemical library for potential binders to the DCAF1 WDR domain.

o Prediction Model: A proteome-scale drug-target interaction prediction model, known as
MatchMaker, was utilized.[1]

e Compound Library: The Enamine Screening Collection was used as the source for virtual
screening.[1]

e Process: The workflow involved initial prediction by MatchMaker, followed by
cheminformatics filtering and molecular docking to prioritize candidates for experimental
validation.[1]

3.2. Recombinant Human DCAF1 WDR Domain Expression and Purification

For biophysical assays, a construct of the human DCAF1 WDR domain was expressed and
purified.

e Gene Construct: A DNA fragment encoding residues 1038—-1400 of human DCAF1 was
amplified via PCR.[3]
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Expression Vector: The amplified DNA was subcloned into an in-house insect cell expression
vector, pFBD-BIrA, which is a derivative of the pFastBac Dual vector. This vector was
engineered to include an N-terminal AviTag and a C-terminal His6-tag, and to co-express
BirA for in vivo biotinylation.[1][3]

Transformation: The resulting plasmid was transformed into DH10Bac™ competent E. coli
for bacmid generation.[1][3]

Cell Line: Spodoptera frugiperda (Sf9) insect cells were used for baculovirus production and
protein expression.

Purification: The His6-tagged DCAF1 WDR domain was purified from cell lysates using
standard immobilized metal affinity chromatography (IMAC).

3.3. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The binding affinity of CYCA-117-70 to the DCAF1 WDR domain was quantified using SPR.

Instrument: A Biacore T200 instrument (GE Healthcare) was used for the analysis.

Immobilization: Biotinylated DCAF1 WDR domain was immobilized on a Series S SA sensor
chip.

Analyte: CYCA-117-70 was used as the analyte and was serially diluted to various
concentrations.

Assay Buffer: The running buffer consisted of 20 mM HEPES pH 7.5, 150 mM NacCl, 0.005%
Tween-20, and 1% DMSO.

Data Analysis: The steady-state binding responses were measured and fitted to a 1:1 binding
model to determine the dissociation constant (KD).[1] A negative control using the WDR5
protein was also performed to assess selectivity, which showed no significant binding of
CYCA-117-70.[1]

3.4. X-ray Crystallography
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To elucidate the binding mode of CYCA-117-70, the co-crystal structure of the compound in
complex with the DCAF1 WDR domain was determined.

e Construct for Crystallization: A modified human DCAF1 WDR domain construct (residues
1077-1390 with mutations at residues 1077 and 1079 to alanine) was used to promote
crystallization.[1][4]

o Crystallization: The purified DCAF1 protein was co-crystallized with CYCA-117-70.

o Data Collection and Structure Determination: X-ray diffraction data were collected, and the
structure was solved at a resolution of 1.62 A. The coordinates and structure factors were
deposited in the Protein Data Bank (PDB) with the accession code 7SSE.[1]

Visualizations: Signaling Pathways and
Experimental Workflows

4.1. Proposed PROTAC-Mediated Protein Degradation Pathway Involving DCAF1

The following diagram illustrates the hypothetical mechanism of action for a PROTAC utilizing
CYCA-117-70 or a derivative to induce the degradation of a target protein.

Caption: Proposed mechanism of a CYCA-117-70-based PROTAC.
4.2. Experimental Workflow for Identification and Validation of CYCA-117-70

This diagram outlines the logical progression of experiments from computational screening to
biophysical validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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